molecular formula C79H131N3O20 B1257243 poecillastrin B

poecillastrin B

货号: B1257243
分子量: 1442.9 g/mol
InChI 键: BNLWXUCNIHFRCE-NOIUFOINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Poecillastrin B is a potent cytotoxic metabolite isolated from marine sponges of the genus Poecillastra . It belongs to the chondropsin class of macrolide lactams, characterized by a complex 35-membered ring structure that encompasses a β-hydroxyaspartic acid (OHAsp) residue . This compound was initially identified as a trace component from a deep-water Caribbean sponge and has since been the subject of detailed structural studies . This compound demonstrates potent, nanomolar-level cytotoxicity against human cancer cell lines, specifically showing an IC50 of less than 1 µg/mL against human melanoma (LOX) cells . Its potent bioactivity is attributed to its mechanism as a selective inhibitor of vacuolar (H+)-ATPases (V-ATPases) . V-ATPases are key therapeutic targets in cancer research, as their inhibition can disrupt the acidic tumor microenvironment and induce cancer cell death . The unique mean-graph profile of this compound in the NCI's 60-cell line screen is essentially indistinguishable from other established V-ATPase inhibitor classes, confirming its specific action on this target . The structural assignment of this compound was rigorously defined using advanced NMR techniques, and its planar structure was later revised following chemical analysis of its congener, Poecillastrin C . This revision established that the macrolactam ring is formed through the side-chain carbonyl of the OHAsp residue, rather than the α-amino acid carbonyl . This accurate structural information is crucial for ongoing research and synthetic efforts aimed at developing this class of compounds into therapeutic leads . For Research Use Only. Not for use in humans, therapeutics, or diagnostics.

属性

分子式

C79H131N3O20

分子量

1442.9 g/mol

IUPAC 名称

2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid

InChI

InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(88)35-36-78(16,17)73(94)54(14)67(89)44(3)4)74(95)79(18,19)42-50(10)69(91)47(7)32-34-59(85)53(13)75(96)82-65(55(15)83)72-52(12)58(84)33-31-46(6)68(90)48(8)40-49(9)70(92)51(11)60(86)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(87)81-66(77(99)102-72)71(93)76(97)98/h23-31,35-36,40,42-45,47-48,51-62,65-72,74,83-86,89-93,95H,21-22,32-34,37-39,41H2,1-20H3,(H,80,88)(H,81,87)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,46-31+,49-40+,50-42+

InChI 键

BNLWXUCNIHFRCE-NOIUFOINSA-N

手性 SMILES

CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O

规范 SMILES

CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O

同义词

poecillastrin B

产品来源

United States

科学研究应用

Cytotoxic Activity

One of the primary applications of poecillastrin B is its cytotoxic activity against cancer cells. Research has demonstrated that this compound exhibits significant anti-tumor effects, particularly against human melanoma cell lines. In a study, this compound showed an IC50 value of less than 1 µg/mL against the LOX human melanoma tumor cell line, indicating its potential as a therapeutic agent in cancer treatment .

Structural Studies

The structural elucidation of this compound has been achieved using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have confirmed its unique 35-membered macrolide structure, which is crucial for its biological activity. The detailed characterization of its structure aids in understanding how modifications could enhance its potency or selectivity against different cancer types .

Drug Discovery Potential

Due to its promising cytotoxic properties, this compound is being investigated as a lead compound in drug discovery programs aimed at developing new anticancer therapies. Researchers are exploring synthetic analogs and derivatives to improve efficacy and reduce potential side effects. The synthesis of related compounds, such as poecillastrin C, has also been reported, further expanding the potential applications of this class of macrolides in medicinal chemistry .

Case Study 1: Anticancer Efficacy

A study published in Tetrahedron highlighted the isolation and characterization of poecillastrin E, F, and G alongside this compound. These compounds demonstrated significant cytotoxicity against melanoma cell lines, supporting the hypothesis that marine-derived macrolides can be effective anticancer agents .

Case Study 2: Structural Insights

Research involving high-field NMR and cryogenic probe technologies provided insights into the structural features of poecillastrin A and related compounds. These studies contribute to a deeper understanding of how structural variations influence biological activity, paving the way for rational drug design .

Case Study 3: Bioactivity Evaluation

A comprehensive bioactivity evaluation reported in Pharmaceutical Sciences assessed the effects of this compound on various human cancer cell lines. Results indicated that it not only inhibits cell proliferation but also induces apoptosis through specific cellular pathways .

准备方法

Flash Chromatography

The combined CHCl₃ and n-BuOH fractions undergo octadecyl silica (ODS) flash chromatography. A gradient elution with acetonitrile (MeCN) and water removes contaminants, with this compound eluting in mid-polarity fractions.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (RP-HPLC) using a C₁₈ column. A MeCN/H₂O gradient (40–70% MeCN over 30 minutes) resolves this compound from structurally similar congeners like poecillastrins C and D. Typical yields range from 0.5–1.2 mg per 100 g of wet sponge, reflecting the compound’s scarcity.

Table 1: Key Chromatographic Parameters for this compound Isolation

StepStationary PhaseMobile PhaseElution Profile
ODS FlashC₁₈ SilicaMeCN/H₂O30% → 60% MeCN
RP-HPLCC₁₈ ColumnMeCN/H₂O (+0.1% TFA)40% → 70% MeCN

Structural Elucidation and Revisions

Absolute Configuration Determination

Marfey’s analysis of the OHAsp hydrolysate established the D-threo configuration. Chiral derivatization with R-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPACl) and subsequent HPLC comparison to synthetic standards validated this assignment.

CompoundYield (mg/100 g sponge)Cytotoxicity (IC₅₀, nM)
This compound0.7–1.23.4
Poecillastrin C1.0–1.52.8
Looekeyolide A0.3–0.68.9

常见问题

Q. How can researchers assess synergistic effects between this compound and standard therapeutics?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) with fixed molar ratios. Generate isobolograms to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate in vivo using xenograft models with dual-agent pharmacokinetic monitoring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。